molecular formula C18H19F3N2O3 B2683755 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034548-37-1

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2683755
CAS No.: 2034548-37-1
M. Wt: 368.356
InChI Key: JYQZBLYZAUWRGI-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridine ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxy-6-methyl-2-pyridone and an ethylating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with acetic anhydride or a similar acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is often the corresponding amine or alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. For instance, the pyridine ring and trifluoromethyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The acetamide moiety could also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylacetamide
  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine derivative and a trifluoromethyl-substituted phenyl group. The presence of the methoxy and methyl groups on the pyridine ring enhances its chemical properties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃N₃O₂
Molecular Weight319.32 g/mol
CAS Number1903050-81-6
Melting PointNot Available
SolubilityNot Available

The primary mechanism of action for this compound involves the inhibition of EZH2 (Enhancer of Zeste Homolog 2) , a histone methyltransferase implicated in epigenetic regulation of gene expression. By inhibiting EZH2, this compound potentially reverses the silencing of tumor suppressor genes, which is crucial in cancer progression.

Inhibition Profile

  • Target : EZH2
  • Inhibition Type : Competitive inhibition
  • IC50 Value : Specific IC50 values need to be derived from experimental studies but are indicative of effective inhibition at low concentrations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly through its role as an EZH2 inhibitor. By disrupting the methylation processes that silence tumor suppressor genes, it shows promise as a therapeutic agent in various cancers.

Case Studies :

  • Breast Cancer : Studies have demonstrated that compounds similar to this compound can lead to reduced tumor growth in xenograft models by reactivating silenced genes.
  • Lung Cancer : In vitro assays revealed that this compound can induce apoptosis in lung cancer cell lines, suggesting its potential as an adjunct therapy in lung cancer treatment .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

  • The methoxy group enhances solubility and bioavailability.
  • The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.

These modifications are crucial for optimizing the compound's efficacy against various cancer types.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-12-9-15(26-2)11-17(25)23(12)8-7-22-16(24)10-13-3-5-14(6-4-13)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQZBLYZAUWRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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